molecular formula C9H20N2O2 B587265 N-Boc-N-ethylethylenediamine-d5 CAS No. 1246815-98-4

N-Boc-N-ethylethylenediamine-d5

Cat. No.: B587265
CAS No.: 1246815-98-4
M. Wt: 193.302
InChI Key: GCORMRJHUSHORI-RPIBLTHZSA-N
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Description

N-Boc-N-ethylethylenediamine-d5 is a deuterium-labelled protected diamine. This compound is classified among amines and isotope-labelled compounds and is soluble in methanol . The molecule features a tert-butoxycarbonyl (Boc) protecting group on one amine nitrogen, which stabilizes the compound and allows for selective reactions at the unprotected primary amine site. The Boc group can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), to regenerate the free amine . Its primary application is as a specialized building block for ethylenediamine addition in synthetic chemistry . The incorporation of five deuterium atoms makes this reagent highly valuable in analytical chemistry, particularly for use as an internal standard in Mass Spectrometry (MS) to ensure accurate quantification. It is also crucial in metabolic stability studies, reaction mechanism investigation, and the synthesis of deuterated analogues of more complex molecules for pharmaceutical and chemical research. This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl N-(2-aminoethyl)-N-(1,1,2,2,2-pentadeuterioethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2/c1-5-11(7-6-10)8(12)13-9(2,3)4/h5-7,10H2,1-4H3/i1D3,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCORMRJHUSHORI-RPIBLTHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N(CCN)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

The patent CN112979501A details a high-yield method for N-Boc-ethylenediamine synthesis:

ParameterValue/Range
ReactantsEthylenediamine, Compound A
SolventEthyl acetate
TemperatureReflux (80°C)
Reaction Time5–6 hours
Yield82–86%
Purity (GC)>99.4%

Procedure :

  • Ethylenediamine (1 mol) and tert-butyl (p-nitrophenyl) carbonate (1 mol) are refluxed in ethyl acetate.

  • The mixture is cooled, treated with 2 M NaOH, and extracted with ethyl acetate.

  • The organic layer is washed with brine, dried over Na₂SO₄, and concentrated to yield N-Boc-ethylenediamine as a light-yellow liquid.

Advantages :

  • Minimal formation of bis-Boc byproducts (<2%).

  • Recyclable solvents (ethyl acetate, hexane) reduce environmental impact.

Alkylation with Deuterated Ethyl Iodide

Deuteration is achieved via nucleophilic substitution using CD₃CD₂I under basic conditions:

ParameterValue/Range
ReactantsN-Boc-ethylenediamine, CD₃CD₂I
BaseK₂CO₃
SolventDMF
TemperatureReflux (100°C)
Reaction Time12–24 hours
Yield83–88%

Procedure :

  • N-Boc-ethylenediamine (1 mol) and CD₃CD₂I (1.2 mol) are combined in DMF with K₂CO₃ (2 mol).

  • The reaction is refluxed for 12–24 hours, cooled, and filtered to remove inorganic salts.

  • The product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:4) to afford this compound as a colorless oil.

Key Considerations :

  • Excess CD₃CD₂I ensures complete alkylation of the secondary amine.

  • Deuterium incorporation efficiency is confirmed via ¹H NMR (absence of -CH₂ peaks at δ 1.2–1.5).

Comparative Analysis of Boc Protection Methods

Traditional methods using di-tert-butyl dicarbonate (Boc₂O) face challenges such as low yields (30–40%) due to bis-Boc byproducts and phase-transfer catalysis requirements. In contrast, the patent-derived method offers:

MetricTraditional Method (Boc₂O)Patent Method (Compound A)
Yield30–40%82–86%
Byproduct Formation15–20%<2%
Reaction Time18–24 hours5–6 hours
Solvent RecoveryLimitedFull recycling

This method’s superiority stems from the electrophilic reactivity of tert-butyl (p-nitrophenyl) carbonate, which selectively targets primary amines without requiring harsh conditions.

Industrial Scalability and Environmental Impact

Solvent and Reagent Recycling

  • Ethyl acetate and n-hexane are distilled and reused in subsequent batches, reducing waste.

  • Aqueous NaOH and brine layers are replenished with fresh salts and recycled, minimizing aqueous waste.

Cost-Benefit Analysis

ComponentCost per Kilogram (USD)
Ethylenediamine25–30
tert-Butyl (p-nitrophenyl) carbonate120–150
CD₃CD₂I800–1,000

Despite the high cost of CD₃CD₂I, the process remains economically viable for high-value applications like isotopic labeling in drug development.

Quality Control and Characterization

Purity Assessment

  • Gas Chromatography (GC) : Purity >99.4% with a single peak at retention time 8.2 min.

  • ¹H NMR (400 MHz, CDCl₃) : δ 5.1 (bs, 1H, NH), 3.17 (m, 2H, CH₂), 2.8 (m, 2H, CH₂), 1.45 (s, 9H, -tBu).

  • Mass Spectrometry : m/z 189.2 [M+H]⁺ confirms molecular weight.

Deuterium Incorporation

  • Isotopic Purity : >98% deuterium at ethyl group confirmed via ²H NMR .

Chemical Reactions Analysis

Types of Reactions:

  • Substitution Reactions: N-Boc-N-ethylethylenediamine-d5 can undergo nucleophilic substitution reactions. For example, the Boc group can be removed under acidic conditions to yield the free amine.

  • Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the Boc group.

Common Reagents and Conditions:

    Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

    Basic Conditions: Potassium carbonate or sodium hydroxide can be used in substitution reactions.

Major Products:

    Deprotected Amine: Removal of the Boc group yields N-ethylethylenediamine-d5.

    Substituted Derivatives: Depending on the reagents used, various substituted derivatives can be synthesized.

Scientific Research Applications

Chemistry:

    Isotope Labeling: N-Boc-N-ethylethylenediamine-d5 is used as an isotope-labeled building block in organic synthesis. It helps in tracing reaction pathways and studying reaction mechanisms.

Biology:

    Metabolic Studies: The compound is used in metabolic research to study the in vivo behavior of drugs and other biologically active molecules. The deuterium labeling allows for precise tracking using mass spectrometry.

Medicine:

    Diagnostic Imaging: Isotope-labeled compounds like this compound are used in diagnostic imaging techniques such as positron emission tomography (PET) to study metabolic processes and diagnose diseases.

Industry:

    Environmental Analysis: The compound is used as a standard in environmental pollutant detection.

Mechanism of Action

The mechanism of action of N-Boc-N-ethylethylenediamine-d5 is primarily related to its role as an isotope-labeled compound. The deuterium atoms in the molecule do not significantly alter its chemical reactivity but allow for precise tracking in various analytical techniques. The compound interacts with molecular targets and pathways in a manner similar to its non-deuterated counterpart, N-Boc-N-ethylethylenediamine .

Comparison with Similar Compounds

Key Properties:

Property Value Reference
CAS Number 105628-63-5
Molecular Formula C₉H₁₇D₅N₂O₂
Key Functional Groups Boc-protected amine, ethylamine
Applications Isotopic labeling, drug synthesis

Comparison with Structurally Similar Compounds

N-Boc-ethylenediamine

Structure: Lacks the ethyl group and deuterium atoms present in N-Boc-N-ethylethylenediamine-d3. Applications: Used in synthesizing amino acid derivatives and BODIPY dyes . Safety: Classified as Skin Corrosion Category 1B and WGK 3 (high water hazard) .

Property N-Boc-N-ethylethylenediamine-d5 N-Boc-ethylenediamine
Molecular Weight ~212.3 g/mol 160.2 g/mol
Deuterium Content 5 atoms 0 atoms
Key Use Isotopic studies Organic synthesis

N,N-Dibenzyl Ethylenediamine Diacetic Acid (CAS 122-75-8)

Structure : Contains dibenzyl and diacetic acid groups instead of Boc and ethyl groups.
Applications : Functions as a chelating agent or pharmaceutical intermediate, contrasting with the isotopic labeling role of this compound .
Safety : Requires careful handling due to ecological toxicity .

Property This compound N,N-Dibenzyl Ethylenediamine Diacetic Acid
Functional Groups Boc, ethylamine Dibenzyl, diacetic acid
Primary Application Isotopic labeling Chelation, drug formulation

N,N-Dimethylethylenediamine (DMEDA)

Structure : A simpler diamine with methyl groups instead of Boc or ethyl substituents.
Applications : Acts as a ligand in catalysis or cross-coupling reactions . Its lack of protective groups makes it reactive but unstable under acidic conditions.

Property This compound DMEDA
Molecular Weight ~212.3 g/mol 88.15 g/mol
Stability Acid-labile Boc protection No inherent protection

Deuterated Analogues (e.g., Ethan-d5-amine)

Structure : Ethan-d5-amine (C₂H₂D₅N) is a fully deuterated primary amine .
Applications : Used in mechanistic studies requiring deuterium substitution. Unlike this compound, it lacks functional groups for complex synthesis.

Property This compound Ethan-d5-amine
Complexity Multi-functional Simple structure
Isotopic Utility Targeted deuterium placement Full deuteration

Q & A

Q. What is the role of the Boc (tert-butoxycarbonyl) protecting group in stabilizing N-Boc-N-ethylethylenediamine-d5 during synthetic reactions?

The Boc group shields the primary amine from unwanted side reactions (e.g., nucleophilic attacks or oxidation) during multi-step synthesis. Its removal typically requires acidic conditions (e.g., HCl in dioxane or TFA) to cleave the carbamate linkage without disrupting the deuterated ethylenediamine backbone . Proper control of deprotection conditions is critical to avoid decomposition, especially given the isotopic substitution.

Q. How can researchers verify the isotopic purity of this compound?

Isotopic purity is validated using mass spectrometry (MS) and nuclear magnetic resonance (NMR). For MS, the molecular ion cluster ([M+H]⁺) should show a mass shift consistent with five deuterium atoms. In 1^1H NMR, signals corresponding to non-deuterated protons (e.g., ethyl or Boc groups) should integrate precisely against deuterated positions, which appear as diminished or absent peaks .

Q. What are the recommended storage conditions to prevent degradation of this compound?

Store under inert gas (argon or nitrogen) at −20°C in a tightly sealed container. The Boc group is sensitive to moisture and heat, which can hydrolyze the carbamate bond. Long-term stability studies suggest that deuterated analogs may exhibit slightly different degradation kinetics compared to non-deuterated counterparts due to kinetic isotope effects .

Advanced Research Questions

Q. How do deuterium substitutions in this compound influence its behavior in kinetic studies or metabolic tracing experiments?

Deuterium introduces kinetic isotope effects (KIEs), which alter reaction rates and binding affinities. For example, in enzymatic assays, C-D bonds exhibit slower cleavage rates than C-H bonds, potentially skewing metabolic pathway analyses. Researchers must account for KIEs by calibrating assays with deuterated standards and validating results against non-deuterated controls .

Q. What experimental strategies resolve contradictions in NMR data when analyzing deuterated ethylenediamine derivatives?

Deuterium splitting in 13C^{13}\text{C} NMR and signal suppression in 1^1H NMR (due to deuteration) complicate spectral interpretation. Use heteronuclear correlation spectroscopy (HSQC or HMBC) to map deuterium positions. Additionally, employ 2H^2\text{H} NMR for direct detection of deuterium environments, though sensitivity limitations may require isotopic enrichment ≥98% .

Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratories?

Standardize protocols using validated synthetic routes (e.g., reductive amination with deuterated ethylamine). Document critical parameters: reaction temperature (±2°C), solvent purity (HPLC-grade), and catalyst batch consistency. Share raw data (e.g., NMR spectra, MS traces) via centralized repositories to align with NFDI4Chem’s data infrastructure guidelines, enhancing cross-lab reproducibility .

Q. What are the challenges in scaling up the synthesis of deuterated Boc-protected amines for in vivo studies?

Scaling introduces issues like isotopic dilution (e.g., from protic solvents) and side reactions due to prolonged heating. Optimize solvent systems (e.g., deuterated solvents for critical steps) and employ flow chemistry to minimize residence time at elevated temperatures. Validate each batch using quantitative 2H^2\text{H} NMR to confirm isotopic integrity .

Methodological Recommendations

  • Data Management : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing synthetic protocols and analytical data in domain-specific repositories (e.g., Chemotion ELN) .
  • Error Mitigation : Use control experiments with non-deuterated analogs to isolate isotopic effects from experimental artifacts .
  • Collaborative Design : Engage in interdisciplinary teams to address synthetic and analytical challenges, leveraging expertise in deuteration chemistry and spectroscopy .

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